

Comparative Environmental Impact Assessment of 2,6-Difluorotoluene and its Synthetic Alternatives

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Compound of Interest

Compound Name: 2,6-Difluorotoluene

Cat. No.: B1296929

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For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Chemical Selection

The selection of chemical building blocks in pharmaceutical and agrochemical synthesis carries significant environmental implications. This guide provides a comparative environmental impact assessment of **2,6-Difluorotoluene**, a key intermediate in the production of various commercial products, and its potential alternatives. By presenting a side-by-side analysis of predicted and experimental data on biodegradability, ecotoxicity, and bioaccumulation potential, this document aims to facilitate informed decision-making towards more sustainable chemical practices.

Executive Summary

2,6-Difluorotoluene is a versatile chemical intermediate utilized in the synthesis of prominent pharmaceuticals such as the antibiotic Linezolid and the antifungal Fluconazole, as well as the herbicide Fluroxypyr. While direct experimental data on its environmental fate is limited, predictive models suggest that it may persist in the environment and exhibit toxicity to aquatic organisms. This guide explores alternative synthetic precursors for the aforementioned products and compares their predicted environmental profiles with that of **2,6-Difluorotoluene**. The alternatives assessed include intermediates in alternative synthesis routes for Linezolid and Fluconazole, and a precursor for a functionally similar agrochemical.

Comparative Data Analysis

The following tables summarize the key environmental impact parameters for **2,6-Difluorotoluene** and its potential alternatives. Data presented is a combination of experimental values and predictions from the US EPA's Estimation Programs Interface (EPI) Suite™, providing a standardized basis for comparison.^[1]

Table 1: Comparison of Physicochemical Properties and Bioaccumulation Potential

Chemical	CAS Number	Molecular Formula	LogKow	Water Solubility (mg/L)	Bioaccumulation Factor (BCF, predicted)
2,6-Difluorotoluene	443-84-5	C ₇ H ₆ F ₂	2.67	2.67 x 10 ²	65.3
3-fluoro-4-morpholinophenyl isocyanate	167544-34-9	C ₁₁ H ₁₁ FN ₂ O ₂	2.29	4.88 x 10 ²	31.9
(R)-epichlorohydrin	51594-55-9	C ₃ H ₅ ClO	0.3	6.6 x 10 ⁴	3.16
N-(2,3-epoxypropyl)phthalimide	5455-98-1	C ₁₁ H ₉ NO ₃	1.11	1.1 x 10 ³	3.16
2,4-difluoroacetophenone	364-83-0	C ₈ H ₆ F ₂ O	1.98	1.08 x 10 ³	19.3
1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one	Not Available	C ₇ H ₈ N ₆ O	-0.96	2.9 x 10 ⁵	3.16
4-amino-3,5,6-trichloropicolinic acid (Picloram)	1918-02-1	C ₆ H ₃ Cl ₃ N ₂ O ₂	1.9	4.3 x 10 ²	3.16

Table 2: Comparison of Environmental Fate and Ecotoxicity

Chemical	Biodegradability (Predicted)	Aquatic Toxicity (Fish 96-hr LC50, mg/L, predicted)	Aquatic Toxicity (Daphnia 48-hr EC50, mg/L, predicted)	Aquatic Toxicity (Green Algae 96-hr EC50, mg/L, predicted)
2,6-Difluorotoluene	Not readily biodegradable	10.3	12.8	6.6
3-fluoro-4-morpholinophenyl isocyanate	Not readily biodegradable	23.6	18.5	11.2
(R)-epichlorohydrin	Readily biodegradable	3.5	1.8	2.5
N-(2,3-epoxypropyl)phthalimide	Not readily biodegradable	28.8	31.6	10.9
2,4-difluoroacetophenone	Not readily biodegradable	32.7	40.1	17.4
1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one	Readily biodegradable	1,000+	1,000+	1,000+
4-amino-3,5,6-trichloropicolinic acid (Picloram)	Not readily biodegradable	10.0 (experimental)[2][3]	19.3 (experimental)[2]	33.7

Experimental Protocols

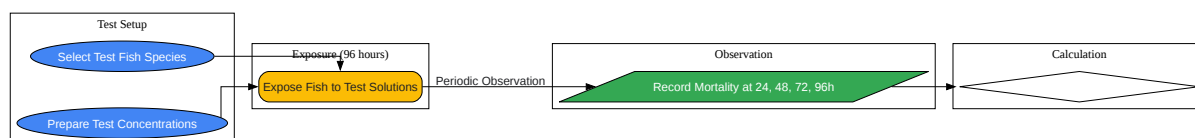
To ensure robust and comparable environmental impact data, standardized testing methodologies are crucial. The following section details the key experimental protocols based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

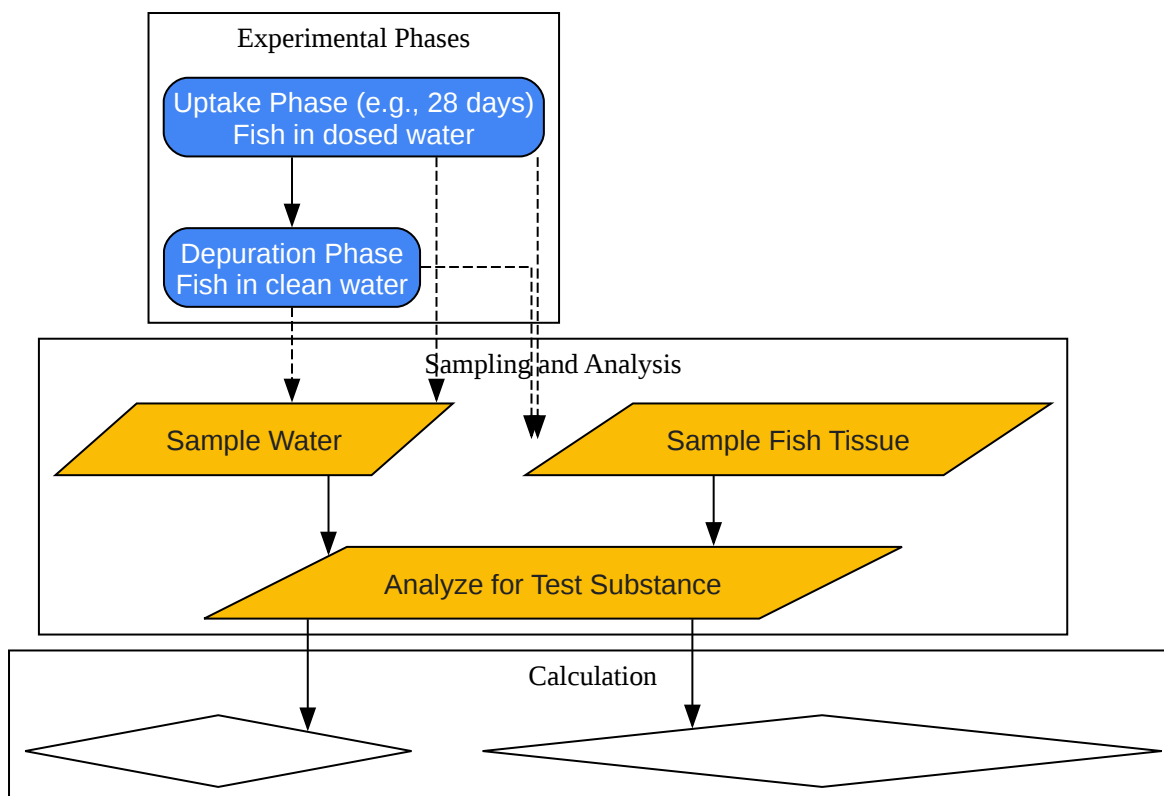
Ready Biodegradability - OECD 301

This test evaluates the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms under aerobic conditions.

Methodology (OECD 301F - Manometric Respirometry Test):

- **Test System:** A defined volume of mineral medium containing a known concentration of the test substance (as the sole source of organic carbon) is inoculated with a mixed population of microorganisms (e.g., from activated sludge).
- **Incubation:** The test vessels are sealed and incubated in the dark at a constant temperature (e.g., 20-24°C) for 28 days.
- **Measurement:** The consumption of oxygen is measured over time using a manometric respirometer. This is compared to the theoretical oxygen demand (ThOD) calculated from the molecular formula of the test substance.
- **Endpoint:** The percentage of biodegradation is calculated as the ratio of the measured oxygen consumption to the ThOD. A substance is considered readily biodegradable if it reaches a pass level of >60% ThOD within a 10-day window during the 28-day period.





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